Posaconazole

Vue d'ensemble

Description

Le posaconazole est un agent antifongique triazolé utilisé pour traiter les infections invasives causées par les espèces de Candida et d'Aspergillus chez les patients gravement immunodéprimés . Il s'agit d'un antifongique triazolé de nouvelle génération actif par voie orale avec un centre tétrahydrofurane, dérivé de l'itraconazole . Le this compound a un spectre d'activité plus large que les azoles plus anciens .

Méthodes De Préparation

La préparation du posaconazole implique plusieurs voies de synthèse et conditions de réaction. Une méthode comprend les étapes suivantes :

- Protection aminée d'un composé de départ pour obtenir un intermédiaire.

- Réaction d'un alcool avec un réactif de sulfonylation en présence d'un alcalin pour protéger le groupe hydroxyle.

- Réaction de l'intermédiaire avec du triazole dans des conditions alcalines fortes pour obtenir un autre intermédiaire.

- Condensation et cyclisation avec un dérivé de formylhydrazine dans des conditions alcalines organiques pour obtenir un intermédiaire clé.

- Élimination du groupe protecteur pour obtenir du this compound.

Analyse Des Réactions Chimiques

Le posaconazole subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs et conditions couramment utilisés dans ces réactions comprennent les alcalins forts, les réactifs de sulfonylation et les alcalins organiques . Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent au composé final du this compound .

Applications de la recherche scientifique

Le this compound est largement utilisé en recherche scientifique en raison de son large spectre antifongique et de sa forte activité antibactérienne . Il est efficace pour prévenir les infections fongiques invasives chez les patients immunodéprimés, en particulier ceux atteints de tumeurs malignes hématologiques et les receveurs de greffes de cellules souches hématopoïétiques allogéniques . Le this compound est également utilisé comme traitement alternatif pour l'aspergillose invasive, les infections à Fusarium et la zygomycose chez les patients intolérants ou dont la maladie est réfractaire aux autres antifongiques .

Mécanisme d'action

Le this compound exerce son activité antifongique en bloquant l'enzyme dépendante du cytochrome P-450, la stérol 14α-déméthylase, dans les champignons en se liant au cofacteur hème situé sur l'enzyme . Cette inhibition perturbe la synthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques, conduisant à la mort cellulaire .

Applications De Recherche Scientifique

Pharmacological Properties

Posaconazole exhibits a wide range of antifungal activity against yeasts and filamentous fungi. It is particularly effective against:

- Aspergillus species : Including Aspergillus fumigatus, which is notorious for causing invasive aspergillosis.

- Candida species : Effective against various Candida strains, including those resistant to fluconazole.

- Zygomycetes : Unique among oral antifungals for its activity against these fungi, which cause mucormycosis.

The compound is available in both oral suspension and enteric-coated tablet forms, with the enteric-coated formulation providing better bioavailability and pharmacokinetics than the suspension .

Treatment of Invasive Fungal Infections

This compound has been utilized in various clinical scenarios:

- Salvage Therapy : In a study involving 107 patients with invasive aspergillosis who had failed other treatments, this compound demonstrated significant efficacy as a salvage therapy .

- Mucosal Candidiasis : It has shown effectiveness in treating oropharyngeal candidiasis (OPC) in patients with advanced HIV. A randomized trial indicated comparable efficacy to fluconazole, with a higher sustained mycological cure rate .

Prophylaxis in High-Risk Populations

This compound is also used for prophylaxis against IFIs in high-risk groups such as:

- Patients undergoing hematopoietic stem cell transplantation.

- Individuals with prolonged neutropenia due to chemotherapy.

In these populations, this compound has been associated with reduced rates of invasive aspergillosis and candidiasis .

Therapeutic Drug Monitoring (TDM)

Therapeutic drug monitoring is crucial for optimizing this compound therapy due to its variable absorption and pharmacokinetics. Studies suggest that:

- Early TDM Implementation : Monitoring this compound levels can significantly enhance clinical outcomes by adjusting doses to achieve therapeutic concentrations .

- Cost-Effectiveness : TDM can lead to cost savings by preventing breakthrough infections through timely dose adjustments .

Case Studies

Several case studies highlight the successful application of this compound in diverse clinical settings:

- Case of Mucormycosis : A patient with refractory mucormycosis treated with this compound showed significant improvement after failing conventional therapies .

- Cerebral Aspergillosis : this compound was effective in a case where traditional antifungal treatments were inadequate, demonstrating its ability to penetrate the central nervous system .

- Pediatric Use : In children with severe fungal infections, this compound treatment resulted in high mycological cure rates without significant adverse effects .

Comparative Efficacy

A comparative analysis of this compound with other antifungals reveals its advantages:

| Antifungal | Spectrum of Activity | Administration Form | Efficacy in IFIs |

|---|---|---|---|

| This compound | Broad (yeasts, molds) | Oral Suspension/Table | High |

| Fluconazole | Limited (mostly yeasts) | Oral/IV | Moderate |

| Amphotericin B | Broad (yeasts, molds) | IV | High but toxic |

Mécanisme D'action

Posaconazole exerts its antifungal activity by blocking the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi by binding to the heme cofactor located on the enzyme . This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death .

Comparaison Avec Des Composés Similaires

Le posaconazole est structurellement apparenté à l'itraconazole, avec des modifications qui améliorent sa puissance et son spectre d'activité . Les composés similaires comprennent d'autres agents antifongiques triazoles tels que le fluconazole, l'itraconazole, le voriconazole et l'isavuconazole . Comparé à ces composés, le this compound a un spectre d'activité plus large et est efficace contre les champignons résistants aux azoles plus anciens .

Propriétés

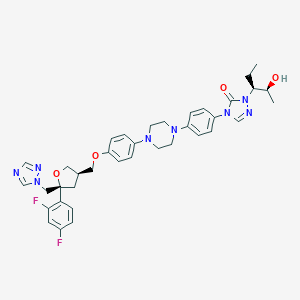

IUPAC Name |

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42F2N8O4/c1-3-35(26(2)48)47-36(49)46(25-42-47)31-7-5-29(6-8-31)43-14-16-44(17-15-43)30-9-11-32(12-10-30)50-20-27-19-37(51-21-27,22-45-24-40-23-41-45)33-13-4-28(38)18-34(33)39/h4-13,18,23-27,35,48H,3,14-17,19-22H2,1-2H3/t26-,27+,35-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGOYPUPXAKGKH-XAKZXMRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42F2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049066 | |

| Record name | Posaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Posaconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

As a triazole antifungal agent, posaconazole exerts its antifungal activity through blockage of the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi by binding to the heme cofactor located on the enzyme. This leads to the inhibition of the synthesis of ergosterol, a key component of the fungal cell membrane, and accumulation of methylated sterol precursors. This results in inhibition of fungal cell growth and ultimately, cell death., Posaconazole is a novel lipophilic antifungal triazole that inhibits cytochrome P450-dependent 14-alpha demethylase in the biosynthetic pathway of ergosterol. Inhibition of this enzyme leads to an accumulation of toxic 14-alpha methylsterols and a depletion of ergosterol, resulting in a perturbation of the function of the fungal cell membrane and blockage of cell growth and division. ..., ... The primary mechanism of action of the drug was inhibition of the parasite's sterol C-14 alpha demethylase., The in vitro activity of the novel triazole antifungal agent posaconazole was assessed in 45 laboratories against approximately 19,000 clinically important strains of yeasts and molds. The activity of posaconazole was compared with those of itraconazole, fluconazole, voriconazole, and amphotericin B against subsets of the isolates. Strains were tested utilizing Clinical and Laboratory Standards Institute broth microdilution methods using RPMI 1640 medium (except for amphotericin B, which was frequently tested in antibiotic medium 3). MICs were determined at the recommended endpoints and time intervals. Against all fungi in the database (22,850 MICs), the MIC(50) and MIC(90) values for posaconazole were 0.063 microg/ml and 1 mug/ml, respectively. MIC(90) values against all yeasts (18,351 MICs) and molds (4,499 MICs) were both 1 mug/ml. In comparative studies against subsets of the isolates, posaconazole was more active than, or within 1 dilution of, the comparator drugs itraconazole, fluconazole, voriconazole, and amphotericin B against approximately 7,000 isolates of Candida and Cryptococcus spp. Against all molds (1,702 MICs, including 1,423 MICs for Aspergillus isolates), posaconazole was more active than or equal to the comparator drugs in almost every category. Posaconazole was active against isolates of Candida and Aspergillus spp. that exhibit resistance to fluconazole, voriconazole, and amphotericin B and was much more active than the other triazoles against zygomycetes. Posaconazole exhibited potent antifungal activity against a wide variety of clinically important fungal pathogens and was frequently more active than other azoles and amphotericin B. | |

| Record name | Posaconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POSACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

171228-49-2 | |

| Record name | Posaconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171228-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Posaconazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171228492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Posaconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Posaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POSACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TK1G07BHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POSACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

170-172 °C | |

| Record name | POSACONAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.